molecular formula C6H6O3S B3385674 Methyl 4-hydroxythiophene-3-carboxylate CAS No. 65369-21-3

Methyl 4-hydroxythiophene-3-carboxylate

Cat. No.: B3385674
CAS No.: 65369-21-3
M. Wt: 158.18 g/mol
InChI Key: LYDBGZWFDPWYOF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxythiophene-3-carboxylate is an organic compound with the molecular formula C6H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxythiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide under reflux conditions in dry methanol . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 4-oxothiophene-3-carboxylate.

    Reduction: Formation of methyl 4-hydroxythiophene-3-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-hydroxythiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxythiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and effectiveness in various applications.

Comparison with Similar Compounds

Methyl 4-hydroxythiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 4-oxothiophene-3-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Methyl 4-hydroxythiophene-2-carboxylate: Similar structure but with the carboxylate group in a different position.

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar structure but with an aryl group attached to the thiophene ring.

Properties

IUPAC Name

methyl 4-hydroxythiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDBGZWFDPWYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501154
Record name Methyl 4-hydroxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65369-21-3
Record name Methyl 4-hydroxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxythiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

80 Parts of 3-hydroxy-dihydrothiophene-4-carboxylic acid methyl ester are dissolved in 800 parts by volume of methylene chloride. 74.3 parts of sulfuryl chloride in 200 parts by volume of methylene chloride are added in the course of one hour at from 10° to 15° C., whilst passing nitrogen into the mixture. The mixture is then stirred for 30 minutes at from 10° to 15° C., after which it is extracted by shaking with 500 parts of water and 300 parts by volume of a 5 percent strength by weight sodium bicarbonate solution. The organic phase is dried and evaporated. The residue is distilled. 60.5 parts (77% of theory) of 3-hydroxy-thiophene-4-carboxylic acid methyl ester of boiling point 76°-84° C./0.07-0.1 mbar are obtained.
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Synthesis routes and methods II

Procedure details

1.6 Parts of 3-hydroxy-dihydrothiophene-4-carboxylic acid methyl ester are introduced into 15 parts by volume of carbon tetrachloride and the mixture is cooled to 0° C. 1.78 parts of N-bromosuccinimide are added in portions over 30 minutes and the mixture is kept for one hour at 0° C. The end product is isolated from the reaction mixture analogously to Example 5c. 1.2 parts (76% of theory) of 3-hydroxythiophene-4-carboxylic acid methyl ester of melting point 40°-43° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxythiophene-3-carboxylate
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Methyl 4-hydroxythiophene-3-carboxylate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Methyl 4-hydroxythiophene-3-carboxylate

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